molecular formula C19H18N2O4 B2889181 1-ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 301355-22-6

1-ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Katalognummer: B2889181
CAS-Nummer: 301355-22-6
Molekulargewicht: 338.363
InChI-Schlüssel: NQLWUPNWOLNOIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a quinoline-based derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with an ethyl group at the N(1) position and a carboxamide moiety at C(3) linked to a 2-methoxyphenyl group. Its tautomeric form in the crystalline state is stabilized as the 2-oxo-4-hydroxy tautomer, as confirmed by X-ray diffraction studies . This compound belongs to a broader class of 4-hydroxy-2-oxoquinoline-3-carboxamides, which are extensively studied for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties . The structural planarity of the heterocyclic core and substituent orientation significantly influence its physicochemical and pharmacological behavior .

Eigenschaften

IUPAC Name

1-ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-21-14-10-6-4-8-12(14)17(22)16(19(21)24)18(23)20-13-9-5-7-11-15(13)25-2/h4-11,22H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLWUPNWOLNOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide belongs to a class of quinoline derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H17N2O4\text{C}_{16}\text{H}_{17}\text{N}_{2}\text{O}_{4}

This structure includes a quinoline core, which is central to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinoline derivatives. For instance, compounds with similar structures have exhibited moderate antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Evaluation

A study synthesized several derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline and evaluated their antibacterial properties using the Minimum Inhibitory Concentration (MIC) assay. The results indicated that:

  • Compound A : MIC = 32 µg/mL against E. coli
  • Compound B : MIC = 16 µg/mL against S. aureus

These findings suggest that modifications in the structure can enhance antibacterial efficacy, indicating potential for further development in this area .

Antiviral Activity

The antiviral properties of quinoline derivatives have been explored extensively, particularly against HIV. The compound's ability to inhibit HIV integrase has been a focal point of research.

Research Findings

In vitro studies demonstrated that derivatives with a similar scaffold showed promising results in inhibiting HIV replication. For example:

  • Compound C : IC50 = 40 µM against HIV integrase.

The structural modifications in the quinoline framework were found to significantly influence antiviral activity .

Anticancer Activity

Quinoline derivatives have also shown potential in anticancer applications. The compound's ability to induce apoptosis in cancer cell lines has been documented.

Case Study: Anticancer Efficacy

A study investigated the anticancer properties of various quinoline derivatives against MCF-7 and Panc-1 cell lines. The results indicated:

CompoundCell LineIC50 (µM)Mechanism
Compound DMCF-71.2 ± 0.2Induces apoptosis via caspase activation
Compound EPanc-11.4 ± 0.2Cell cycle arrest at G2/M phase

These findings highlight the potential of this class of compounds in cancer therapy and warrant further investigation into their mechanisms of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituent patterns at the N(1), C(4), and carboxamide positions. Below is a comparative analysis of key derivatives:

Compound Substituents Key Findings Reference
Target Compound N(1): Ethyl; C(3): N-(2-methoxyphenyl)carboxamide Exhibits planar heterocyclic core with tautomeric stabilization; potential analgesic activity.
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide N(1): Ethyl; C(3): N-(3-chlorophenyl)carboxamide Reduced solubility due to chloro substitution; moderate cytotoxicity against MCF-7 cells.
1-Butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide N(1): Butyl; C(3): N-(2,4-dimethylphenyl)carboxamide Enhanced lipophilicity with butyl chain; improved anti-inflammatory activity in murine models.
4-Hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide N(1): Propyl; C(3): N-(3-methoxyphenyl)carboxamide Methoxy positional isomerism at phenyl ring alters receptor binding affinity.
5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide N(1): Methyl; C(4): 5-Chloro; C(3): N-phenylcarboxamide Chloro substitution enhances metabolic stability but reduces analgesic potency.

Crystallographic Insights

X-ray studies reveal that planar conformation of the quinoline core and coplanar carboxamide group are conserved across analogues, suggesting a common pharmacophoric motif . For example, 1-ethyl-4-hydroxy-N-(6-hydroxybenzothiazolyl-2)-2-oxo-1,2-dihydroquinoline-3-carboxamide adopts a near-planar structure (deviation <0.02 Å), facilitating interactions with enzymatic active sites .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-ethyl-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step pathways starting from quinoline precursors. Key steps include cyclization, functional group modification (e.g., carboxamide formation), and substitution reactions. Reaction conditions require precise control of temperature (e.g., reflux), pH, and solvent polarity (e.g., polar aprotic solvents like DMF) to maximize yield (>70%) and purity (>95%) . Catalysts such as p-toluenesulfonic acid may accelerate condensation steps. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography or recrystallization are critical .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the quinoline core, methoxyphenyl substituents, and carboxamide groups. Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., observed m/z 379.2 for [M+H]⁺). X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable .

Q. How can researchers elucidate the compound’s physicochemical properties for formulation studies?

  • Methodological Answer : Key properties include solubility (tested in DMSO, ethanol, and aqueous buffers), logP (measured via shake-flask method or predicted via computational tools like ChemAxon), and thermal stability (assessed via differential scanning calorimetry). For example, related quinoline derivatives exhibit logP values ~3.2, indicating moderate lipophilicity .

Advanced Research Questions

Q. What strategies are used to investigate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Target deconvolution involves affinity chromatography, thermal shift assays, and CRISPR-Cas9 knockout screens. For example, if the compound inhibits kinase activity, enzymatic assays (e.g., ADP-Glo™) quantify IC₅₀ values. Molecular docking (using AutoDock Vina) predicts binding modes to targets like EGFR or COX-2, followed by mutagenesis studies to validate critical residues .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematic substitution of the methoxyphenyl group (e.g., replacing -OCH₃ with halogens or alkyl chains) and modifying the ethyl side chain can enhance potency. For instance, introducing a 4-chlorophenyl group in analogous compounds increased antibacterial activity by 3-fold . Parallel artificial membrane permeability assays (PAMPA) guide bioavailability improvements.

Q. What computational approaches are employed to predict synthetic scalability and reaction pathways?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates and transition states. Tools like Gaussian or ORCA simulate energy profiles to identify rate-limiting steps. Machine learning platforms (e.g., ICReDD’s reaction path search) integrate experimental data to optimize solvent selection and catalyst loading .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell viability vs. target-specific enzymatic activity). For example, discrepancies in IC₅₀ values between MTT and Annexin V assays may indicate off-target effects. Metabolomic profiling (LC-MS) identifies cellular pathway perturbations, while CRISPR interference (CRISPRi) confirms target relevance .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Methodological Answer : Industrial production faces impurities from side reactions (e.g., 4-hydroxy-1,2-dihydroquinolin-2-one byproducts at 2.4–5.6% ). Mitigation strategies include green chemistry principles (e.g., solvent-free conditions) and continuous flow reactors to enhance heat/mass transfer. Quality control requires in-line PAT (process analytical technology) monitoring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.